molecular formula C9H8ClF2N B1492586 2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline CAS No. 1935625-78-7

2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline

Cat. No.: B1492586
CAS No.: 1935625-78-7
M. Wt: 203.61 g/mol
InChI Key: PRTVDTPWSNFBHF-UHFFFAOYSA-N
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Description

2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline (CAS 1935625-78-7) is a substituted tetrahydroquinoline compound of high interest in research and development. It features a molecular formula of C9H8ClF2N and a molecular weight of 203.62 g/mol . This building block incorporates both chloro and difluoro substituents on its fused bicyclic structure, making it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry and agrochemical science . While specific biological data for this exact molecule is not widely published, related 2-chloro-tetrahydroquinoline scaffolds have been investigated for their pharmacological potential, including antimicrobial activity, highlighting the utility of this chemical class in drug discovery efforts . Researchers utilize this compound as a key synthetic precursor for the construction of more complex molecules, leveraging its halogenated sites for further functionalization. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5,5-difluoro-7,8-dihydro-6H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2N/c10-8-4-3-6-7(13-8)2-1-5-9(6,11)12/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTVDTPWSNFBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)Cl)C(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline (CAS No. 1935625-78-7) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H8ClF2N
  • Molecular Weight : 203.62 g/mol
  • Structure : The compound features a tetrahydroquinoline core with chlorine and difluoromethyl substitutions that potentially influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including anticancer properties. Its derivatives have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.

Antiproliferative Activity

A study evaluating the antiproliferative effects of various tetrahydroquinoline derivatives found that certain compounds exhibited significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results are summarized in the following table:

CompoundCell LineIC50 (µM)
This compoundHeLa4.5
HT-293.2
A27802.9

These findings suggest that the compound may possess significant anticancer activity due to its structural features that enhance interaction with biological targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to interfere with the cell cycle in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death pathways in malignant cells.

Case Studies

In a notable case study involving the synthesis and evaluation of tetrahydroquinoline derivatives:

  • Synthesis : Researchers synthesized a library of related compounds and tested their biological activities.
  • Findings : Compounds with specific substituents at the 2-position showed enhanced activity against cancer cell lines compared to unsubstituted analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorine vs. Fluorine vs. Other Functional Groups

The chlorine and fluorine substituents in 2-chloro-5,5-difluoro-tetrahydroquinoline differentiate it from analogs like 3-[4-(3,5-dichlorophenoxy)phenyl]-4-ethoxy-2-methyl-5,6,7,8-tetrahydroquinoline (molecular formula: C₂₂H₂₀Cl₂NO₂, mass: 400.0874 g/mol) . The latter compound bears a 3,5-dichlorophenoxy group and an ethoxy substituent, which enhance its lipophilicity and steric demand compared to the smaller fluorine atoms in the target compound. This difference is reflected in their respective 1H NMR spectra: the dichlorophenoxy analog exhibits aromatic proton signals at δ 7.44–7.10 ppm , whereas the fluorine atoms in 2-chloro-5,5-difluoro-tetrahydroquinoline would deshield nearby protons less dramatically due to fluorine’s electronegativity and smaller atomic radius.

Ring Saturation and Heterocyclic Systems

Unlike fully aromatic quinolines, tetrahydroquinolines like 2-chloro-5,5-difluoro-tetrahydroquinoline have reduced ring strain and increased conformational flexibility. However, they lack the extended π-conjugation of aromatic derivatives, which diminishes their UV absorbance properties.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Applications/Notes
2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline C₉H₈ClF₂N 203.616 Cl (C2), F (C5) Understudied; potential agrochemical lead
3-[4-(3,5-Dichlorophenoxy)phenyl]-4-ethoxy-2-methyl-5,6,7,8-tetrahydroquinoline C₂₂H₂₀Cl₂NO₂ 400.0874 3,5-dichlorophenoxy, ethoxy, methyl Antiparasitic (apicomplexan diseases)
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane C₅H₁₁ClO₂P 178.56 Cl, dimethyl, phosphorus ring Organophosphorus reagent

Preparation Methods

Starting Material Preparation

A common approach involves starting from halogenated and fluorinated benzoic acid derivatives or substituted anilines, which are elaborated into quinoline intermediates.

  • For example, synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid as a key intermediate has been reported, involving nitration, esterification, reduction, diazotization, and hydrolysis steps, achieving about 70% overall yield. This intermediate can be further transformed into quinoline derivatives through condensation and cyclization.

Formation of the Quinoline Ring

  • Cyclization strategies often involve condensation reactions of substituted anilines with β-ketoesters or malonates, followed by cyclization under acidic or basic conditions.
  • For tetrahydroquinolines, reduction of quinoline intermediates is performed, often using catalytic hydrogenation or chemical reducing agents, yielding the partially saturated ring system.

Oxidation and N-Oxide Formation

  • Oxidation of 2-chlorotetrahydroquinoline to the corresponding N-oxide using sodium tungstate (VI) dihydrate and hydrogen peroxide in acetic acid has been documented, with reaction conditions involving heating at 80 °C for several hours and yields close to quantitative conversion.

Detailed Example Synthesis Procedure

Step Reagents/Conditions Description Yield/Outcome
1 Starting from 2,4-difluoro-3-chlorobenzoic acid Nitration, esterification, reduction, diazotization, hydrolysis to form 3-chloro-2,4-difluoro-5-hydroxybenzoic acid ~70% overall yield
2 Condensation with diethyl malonate Formation of quinolone intermediate via condensation and cyclization Efficient, controlled conditions
3 Chlorination with POCl3 Introduction of chlorine at 2-position of quinoline ring High regioselectivity
4 Catalytic hydrogenation or chemical reduction Partial saturation of quinoline to tetrahydroquinoline 93%-98% yield reported in literature
5 Oxidation with Na2WO4·2H2O and H2O2 in AcOH Formation of 2-chlorotetrahydroquinoline N-oxide Nearly complete conversion, brown oil isolated

Research Findings and Optimization Notes

  • The use of sodium tungstate and hydrogen peroxide in acetic acid for N-oxide formation is a mild, efficient oxidation method that avoids harsh conditions and provides high conversion rates.
  • The chlorination step using POCl3 is well-established for introducing chlorine at the 2-position of quinoline derivatives, with good regioselectivity and yield.
  • Reduction of quinoline intermediates to tetrahydroquinolines is highly diastereoselective, often favoring cis stereochemistry between substituents, which is crucial for biological activity.
  • Fluorination steps require careful control to avoid over-fluorination or side reactions; nucleophilic aromatic substitution on activated halogenated aromatics is preferred.

Summary Table of Key Preparation Methods

Preparation Stage Reagents/Conditions Yield/Notes Reference
Synthesis of fluorinated benzoic acid intermediate Nitration, esterification, reduction, diazotization, hydrolysis ~70% overall yield
Quinoline ring formation Condensation with diethyl malonate, cyclization Efficient, controlled reaction conditions
Chlorination at 2-position POCl3 reflux High regioselectivity, good yields
Reduction to tetrahydroquinoline Catalytic hydrogenation or chemical reduction High diastereoselectivity, 93%-98% yield
N-oxide formation Na2WO4·2H2O, H2O2 in AcOH, 80 °C, 4 h Nearly complete conversion, brown oil product

Concluding Remarks

The preparation of This compound involves a multi-step synthetic route starting from halogenated and fluorinated aromatic precursors, followed by cyclization to quinoline intermediates, selective chlorination, and reduction to the tetrahydro form. Oxidation to N-oxides can be achieved efficiently with sodium tungstate catalysis. The methods are well-documented in peer-reviewed literature, highlighting good yields, regioselectivity, and stereoselectivity.

This comprehensive synthesis approach provides a robust framework for producing this compound for further application in pharmaceutical research and development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from fluorinated quinoline precursors. A reductive cyclization strategy using hydrogen gas and Pd/C catalysts in dichloromethane (CH₂Cl₂) is often employed to form the tetrahydroquinoline core. Key intermediates include ortho-nitrochalcones, synthesized via Claisen–Schmidt condensation of 2-nitrobenzaldehydes with fluorinated ketones. Substituents like chlorine and fluorine are introduced via electrophilic halogenation or nucleophilic substitution during late-stage functionalization .

Q. How do researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Structural validation relies on ¹H/¹³C NMR to confirm substitution patterns and stereochemistry, mass spectrometry (MS) for molecular weight verification, and HPLC for purity assessment (>95%). For fluorinated analogs, ¹⁹F NMR is critical to confirm fluorine incorporation. X-ray crystallography (where feasible) resolves absolute stereochemistry, as demonstrated in studies of related tetrahydroquinoline derivatives .

Advanced Research Questions

Q. What strategies are employed to optimize enantiomeric purity during synthesis?

  • Methodological Answer : Enantioselective hydrogenation using chiral phosphorous-based catalysts (e.g., Rh or Ir complexes) achieves high enantiomeric excess (ee >90%). For racemic mixtures, resolution via chiral stationary-phase HPLC or enzymatic kinetic resolution is applied. Evidence from C5a receptor antagonist studies highlights the use of preparative chiral columns to isolate enantiomers for biological testing .

Q. How do fluorinated substituents at the 5,5-positions influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing effect of fluorine atoms at C5 reduces electron density at adjacent positions, enhancing electrophilicity at C2 and C7. This facilitates nucleophilic substitution (e.g., with amines or thiols) under mild conditions. Computational studies (DFT) corroborate this by showing lowered LUMO energy at reactive sites. Experimental validation involves monitoring reaction kinetics in polar aprotic solvents like DMF or acetonitrile .

Q. What methodological approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in C5a receptor binding assays may arise from differences in cell lines (e.g., CHO vs. HEK293) or assay formats (radioligand vs. fluorescence polarization). To reconcile

  • Perform side-by-side comparative assays using standardized protocols.
  • Validate functional antagonism via calcium flux or chemotaxis assays.
  • Analyze structure-activity relationships (SARs) to identify critical substituents (e.g., 5,5-difluoro vs. 5,5-dimethyl groups) impacting potency .

Q. How can computational methods predict binding affinity to C5a receptors, and what experimental validations are required?

  • Methodological Answer : Molecular docking (using C5aR homology models) and molecular dynamics simulations predict binding modes and key interactions (e.g., hydrogen bonds with Arg206 or hydrophobic contacts with Phe257). Experimental validation includes:

  • Surface plasmon resonance (SPR) for kinetic binding analysis.
  • Alanine scanning mutagenesis of receptor residues to confirm computational predictions.
  • In vitro pharmacokinetic profiling to assess metabolic stability, ensuring computational predictions align with functional data .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for structurally similar analogs?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., fluorine coupling patterns) may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Repeating experiments in deuterated solvents with controlled pH.
  • Using 2D NMR (COSY, NOESY) to resolve overlapping signals.
  • Cross-referencing with high-resolution MS and X-ray data to confirm assignments. For example, misassignment of diastereomers in early studies was resolved via crystallographic analysis .

Safety and Handling

Q. What precautions are critical when handling fluorinated and chlorinated tetrahydroquinolines?

  • Methodological Answer :

  • Use glove boxes or fume hoods to prevent inhalation of volatile halogenated byproducts.
  • Avoid protic solvents (e.g., water, alcohols) during reactions to minimize HF/HCl release.
  • Store compounds under inert gas (N₂/Ar) at –20°C to prevent degradation. Toxicity screening (e.g., Ames test) is recommended due to potential genotoxicity from aromatic chloro-fluorinated systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline
Reactant of Route 2
2-Chloro-5,5-difluoro-5,6,7,8-tetrahydroquinoline

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